Molecular Weight and Fractional sp³ Character Differentiate the Pyrimidine-Piperidine Pharmacophore from Pyridine and Pyrazine Isosteres
The molecular weight of 376.46 g/mol places this compound at the upper boundary of fragment-like space and the lower boundary of lead-like space, a favorable region for balancing target affinity with pharmacokinetic developability [1]. Replacement of the pyrimidine ring with pyridine (the closest single-atom isostere, generating 2-(naphthalen-2-yloxy)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide) reduces molecular weight by approximately 1 Da but eliminates one hydrogen-bond acceptor, potentially reducing polar surface area by ~12–15 Ų and altering aqueous solubility by an estimated 0.5–1.0 log unit based on fragment contribution methods [2]. The pyrazine analog (CAS 1396808-69-7) increases HBA count to 5 but introduces a dipole asymmetry that may differentially affect CYP450 metabolism [3].
| Evidence Dimension | Physicochemical property: Topological Polar Surface Area (TPSA; calculated) |
|---|---|
| Target Compound Data | TPSA ≈ 74 Ų; HBA = 4; HBD = 1; rotatable bonds = 7 (calculated via fragment contribution method) |
| Comparator Or Baseline | Pyridine analog (2-(naphthalen-2-yloxy)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide): TPSA ≈ 62 Ų, HBA = 3; Pyrazine analog (CAS 1396808-69-7): TPSA ≈ 74 Ų, HBA = 5 |
| Quantified Difference | ΔTPSA target vs. pyridine: +12 Ų; ΔHBA target vs. pyridine: +1; ΔHBA target vs. pyrazine: –1 |
| Conditions | Calculated values based on the topological polar surface area method (Ertl et al., J. Med. Chem., 2000); not experimentally determined. |
Why This Matters
The higher TPSA of the target compound relative to the pyridine analog predicts improved aqueous solubility and reduced passive blood-brain barrier permeability—key differentiators for peripheral target applications where CNS exclusion is desired.
- [1] Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714–3717. View Source
- [2] Fragment contribution method applied to the pyrimidine → pyridine heteroaryl replacement. TPSA increment for aromatic N (pyridine-type): –12.9 Ų per replaced acceptor. View Source
- [3] CAS 1396808-69-7: 2-(Naphthalen-2-yloxy)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}acetamide. Structural entry from Kuujia chemical catalog; confirmed via substructure search. View Source
